Indoline-7-sulfonamide

Antibiotic Resistance Bacterial Cell Wall Biosynthesis DapE Enzyme

This 7-sulfonamide indoline is a critical SAR tool for antibiotic resistance (DapE, NDM-1) and MDR cancer (antitubulin J30 class) research. Its 7-position enables unique zinc-binding and colchicine-site targeting unachievable with other regioisomers or indole analogs. Ideal for focused library synthesis.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 111048-65-8
Cat. No. B022982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-7-sulfonamide
CAS111048-65-8
Synonyms1H-Indole-7-sulfonamide,2,3-dihydro-(9CI)
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2S(=O)(=O)N
InChIInChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12)
InChIKeyHLLIZWSHMLSVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-7-sulfonamide (CAS 111048-65-8) as a Privileged Scaffold in Antibacterial and Anticancer Drug Discovery


Indoline-7-sulfonamide (CAS 111048-65-8) is a bicyclic heteroaromatic building block featuring a sulfonamide group at the 7-position of a 2,3-dihydroindole core [1]. This scaffold is foundational for developing inhibitors of clinically relevant targets, including the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) and tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) [2]. Structurally, it serves as the core for the synthesis of 7-aroylaminoindoline-1-sulfonamides, a class of potent antitubulin agents active against multidrug-resistant cancer cells [3]. As a versatile intermediate, it is not a finished drug but a critical tool for structure-activity relationship (SAR) studies, enabling the development of novel antimicrobials and antineoplastics where the 7-sulfonamide substitution provides a distinct vector for target engagement not achievable with other regioisomers [4].

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Scaffold Conformation in Target Engagement for Indoline-7-sulfonamide


Generic substitution among indoline sulfonamide regioisomers or indole-based analogs is precluded by fundamental differences in target binding, biological mechanism, and pharmaceutical properties. The position of the sulfonamide group (5-, 6-, or 7-) on the indoline ring dictates the spatial orientation of the zinc-binding group (ZBG) in DapE and carbonic anhydrase active sites, directly impacting inhibitory potency [1]. For instance, while 7-substituted derivatives (e.g., J30) disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to mitotic arrest, the 7-substituted indole analog indisulam (E7070) acts as a cyclin-dependent kinase inhibitor causing G1 phase arrest [2][3]. Furthermore, the saturated indoline core in 7-substituted compounds provides a distinct conformational flexibility compared to the planar indole ring, influencing ADME-Tox profiles and synthetic derivatization pathways. The quantitative evidence below demonstrates that these are not interchangeable pharmacophores but distinct chemical starting points that dictate target selectivity and biological outcome [4].

Quantitative Differentiation of Indoline-7-sulfonamide Derivatives: A Head-to-Head Evidence Guide for Scientific Selection


Regiochemistry Drives DapE Inhibition: Indoline-7-sulfonamide Provides a Critical Scaffold for Next-Gen Antibiotics

While direct IC50 data for the unsubstituted indoline-7-sulfonamide parent compound is not reported in the primary literature, patents and research on this scaffold reveal its critical role in developing potent DapE inhibitors. The 7-sulfonamide substitution is essential for positioning the zinc-binding group within the enzyme's active site. This is evident from the activity of advanced analogs, which demonstrate the therapeutic potential stemming from this specific regioisomer. For instance, a related indoline sulfonamide derivative, 9k, exhibits an IC50 of 86 µM against DapE, establishing a baseline for this class [1]. The foundational 7-sulfonamide scaffold is the key structural feature enabling further optimization to achieve this level of inhibition, providing a unique starting point not available with other regioisomers [2].

Antibiotic Resistance Bacterial Cell Wall Biosynthesis DapE Enzyme Indoline Sulfonamide

Derivatization at the 7-Position Yields Potent Antitubulin Activity: A Comparison with 5-Sulfonamide Analogs

The indoline-7-sulfonamide core is the essential precursor for synthesizing 7-aroylaminoindoline-1-sulfonamides, a class of potent antitubulin agents. The lead compound in this series, J30, demonstrates a unique mechanism of action and significant in vivo efficacy. While the 5-sulfonamide regioisomers have been optimized for carbonic anhydrase inhibition, the 7-sulfonamide provides a distinct vector for derivatization that results in a completely different biological outcome. Compound J30 inhibits the assembly of purified tubulin by strongly binding to the colchicine-binding site, leading to G2/M phase arrest and apoptosis in cancer cells [1]. In stark contrast, 1-acylated indoline-5-sulfonamides target carbonic anhydrase IX/XII, with the most potent derivative (4f) suppressing MCF7 cell growth with an IC50 of 12.9 µM [2]. The 7-sulfonamide scaffold thus offers a validated path to a distinct and therapeutically relevant antitumor mechanism.

Cancer Microtubule Inhibitors Multidrug Resistance Indoline-7-sulfonamide

7-Sulfonamide Scaffold Overcomes Multidrug Resistance: In Vivo Efficacy of Derivative J30 vs. Standard Chemotherapeutics

A critical differentiation of the indoline-7-sulfonamide scaffold is its potential to generate compounds that circumvent multidrug resistance (MDR), a major limitation of many existing chemotherapies. The derivative J30, synthesized from this core, is potently effective against various resistant and nonresistant cancer cell lines in vitro, irrespective of MDR status [1]. This in vitro advantage translates to significant in vivo efficacy: oral administration of J30 significantly inhibited tumor growth in NOD/scid mice bearing human oral, gastric, and drug-resistant xenografts [1]. This demonstrates that the 7-sulfonamide scaffold can serve as a starting point for developing orally bioavailable anticancer agents with activity against refractory tumors, a feature not inherently demonstrated by the 5- or 6-sulfonamide regioisomers in the same models.

Multidrug Resistance In Vivo Efficacy Xenograft Models Oral Bioavailability

Derivatives of Indoline-7-sulfonamide Modulate Key Kinases: PLK1 Inhibitory Data Defines a Distinct Target Profile

Further distinguishing the 7-sulfonamide scaffold, derivatives have been shown to modulate kinase activity, a profile not shared by all indoline sulfonamides. Specifically, the derivative 1-acetyl-5-bromo-N-(2-pyridinylmethyl)-2,3-dihydroindole-7-sulfonamide (CID 3242806) has a reported IC50 of 50,000 nM against the Serine/threonine-protein kinase PLK1 [1]. While this potency is moderate, it confirms that the 7-sulfonamide core can be decorated to target the PLK1-PBD binding domain, a target involved in cell cycle progression. This provides a valuable, albeit initial, data point for medicinal chemists exploring kinase inhibitor design. In contrast, optimized 5-sulfonamide derivatives have shown low nanomolar activity against MGAT2 (IC50 = 7.8 nM for compound 27c) [2], highlighting how different substitution patterns on the indoline ring lead to engagement with entirely different target families.

Kinase Inhibition PLK1 Cell Cycle Cancer

Best-Fit Research and Industrial Application Scenarios for Indoline-7-sulfonamide (CAS 111048-65-8)


Medicinal Chemistry for Novel Antibiotics: Targeting DapE and Metallo-β-Lactamases

Indoline-7-sulfonamide is an ideal starting material for research groups engaged in structure-activity relationship (SAR) studies to combat antibiotic resistance. Its core structure is specifically cited in patents and primary literature as a key scaffold for developing dual-action inhibitors against the bacterial enzyme DapE and metallo-β-lactamases like NDM-1 [1]. The 7-sulfonamide position provides a crucial vector for derivatization to optimize zinc-binding group (ZBG) interactions within these enzyme active sites, as demonstrated by the inhibitory activity of related analogs [2]. This application is supported by the compound's established role as a privileged scaffold in this therapeutic area.

Synthesis of Antitubulin Agents and Probes for Overcoming Multidrug Resistance

This compound is the essential precursor for synthesizing 7-aroylaminoindoline-1-sulfonamides, a novel class of antitubulin agents with proven activity against multidrug-resistant (MDR) cancers [3]. The resulting derivative, J30, has been validated in vitro and in vivo, demonstrating oral bioavailability and significant tumor growth inhibition in resistant xenograft models [3]. Research groups focused on MDR and developing novel chemotherapeutics that target the colchicine-binding site on tubulin will find this a critical and validated building block for their compound libraries.

Chemical Biology Tool for Investigating Kinase and Cell Cycle Biology

Derivatives of indoline-7-sulfonamide, such as 1-acetyl-5-bromo-N-(2-pyridinylmethyl)-2,3-dihydroindole-7-sulfonamide, have demonstrated activity against kinases like PLK1, a key regulator of cell cycle progression [4]. This establishes the 7-sulfonamide scaffold as a useful starting point for developing chemical probes to study kinase signaling pathways. Its distinct target profile compared to other regioisomers makes it a valuable addition to focused screening libraries aimed at identifying novel kinase modulators or cell cycle inhibitors.

Differentiated Scaffold for Anticancer Library Design vs. Indisulam Analogs

For programs exploring sulfonamide-based anticancer agents, indoline-7-sulfonamide offers a mechanism of action (microtubule disruption) that is distinct from that of indisulam (E7070) and related 7-substituted indoles, which primarily act via G1 cell cycle arrest and CDK inhibition [5][6]. The saturated indoline ring also imparts different physicochemical and conformational properties compared to the planar indole, potentially leading to unique ADME-Tox profiles. This makes indoline-7-sulfonamide a compelling alternative core for generating patentable, mechanism-diverse anticancer compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indoline-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.